AZD2461

概要

説明

AZD2461は、オラパリブなどの初期の阻害剤の限界を克服するために開発された次世代ポリ(ADPリボース)ポリメラーゼ阻害剤です。 これは、薬物トランスポーターの基質として不適切に設計されており、オラパリブに対して耐性のある腫瘍に対して効果的です 。 This compoundは、特にBRCA1欠損腫瘍において前臨床モデルで有望な結果を示しています .

準備方法

AZD2461の合成には、ピペリジンエーテルコアの形成など、複数のステップが含まれます。 ある方法では、慎重に設計された放射性標識前駆体のCu媒介18Fフルオロ脱ホウ素化を用いて、this compoundの18F標識アイソトポログにアクセスします 。 産業生産方法では、通常、収率と純度を最大化するために反応条件を最適化しますが、特定の産業方法は専売特許であり、公表されていません。

化学反応の分析

AZD2461は、主にポリ(ADPリボース)ポリメラーゼ阻害剤に典型的な反応を受けます。 これらには以下が含まれます。

酸化と還元: this compoundは、特に活性酸素種の存在下で、レドックス反応を受ける可能性があります。

置換反応: この化合物は、特にピペリジンエーテルコアにおいて、求核置換反応に関与する可能性があります。

一般的な試薬と条件: フッ素18や銅触媒などの試薬は、this compoundの合成と修飾に一般的に使用されます.

主要な生成物: これらの反応の主要な生成物は、this compoundの改変版であり、多くの場合、イメージングまたは治療目的で使用されます.

4. 科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: ポリ(ADPリボース)ポリメラーゼ阻害の影響を調べるためのモデル化合物として使用されます。

生物学: DNA損傷応答および修復メカニズムにおける役割について調査されます。

科学的研究の応用

Background on AZD2461

This compound was developed as a next-generation PARP inhibitor with a focus on overcoming the limitations associated with olaparib, particularly its susceptibility to P-glycoprotein-mediated drug resistance. With an IC50 value of approximately 5 nM, this compound demonstrates potent inhibition of PARP1 and PARP2, making it a promising candidate for cancer therapies that target DNA repair mechanisms .

Treatment of Solid Tumors

This compound is currently undergoing clinical trials aimed at assessing its efficacy and safety in treating solid tumors. An open-label dose-escalation study is evaluating its potential as a monotherapy and in combination with other treatments .

Overcoming Drug Resistance

One of the significant advantages of this compound is its ability to circumvent P-glycoprotein-mediated resistance observed with olaparib. Studies have shown that this compound maintains efficacy against tumors that have developed resistance due to overexpression of this transporter .

Case Study 1: Efficacy Against Olaparib-Resistant Tumors

In preclinical models, this compound demonstrated significant efficacy against olaparib-resistant tumors characterized by high levels of P-glycoprotein. The compound's lower affinity for this transporter allows it to retain therapeutic action where other PARP inhibitors fail .

| Parameter | This compound | Olaparib |

|---|---|---|

| IC50 (nM) | 5 | ~10 |

| Resistance Overcoming | Yes | No |

| Tolerance in Combination | Better | Lower |

Case Study 2: Long-Term Treatment Outcomes

A study involving mice with KB1P tumors revealed that long-term treatment with this compound not only inhibited PARP activity effectively but also significantly increased median relapse-free survival from 64 days to 132 days compared to control groups .

In Vitro Studies

This compound has been shown to reduce cell viability in various cancer cell lines, including MCF-7 and SKBR-3 breast cancer cells. The compound induces cell cycle arrest and apoptosis through increased reactive oxygen species (ROS) production and DNA damage accumulation .

| Cell Line | Effect of this compound |

|---|---|

| MCF-7 | Reduced viability; G2 phase arrest |

| SKBR-3 | Cytotoxic effects; increased ROS |

In Vivo Studies

In vivo studies using xenograft models have demonstrated that this compound effectively inhibits tumor growth and enhances survival rates in subjects previously resistant to olaparib treatment. These findings suggest its potential for clinical application in similar patient populations .

Imaging Applications

Recent research has explored the use of this compound as a radiolabeled probe for PET imaging. Although initial studies indicated limited blood-brain barrier penetration, ongoing investigations are targeting the development of more effective imaging agents based on the this compound scaffold for neurodegenerative disease research .

作用機序

AZD2461は、ポリ(ADPリボース)ポリメラーゼ酵素、特にポリ(ADPリボース)ポリメラーゼ1およびポリ(ADPリボース)ポリメラーゼ2を阻害することによって作用します 。 この阻害は、DNA一本鎖および二本鎖切断の修復を防ぎ、欠損したDNA修復メカニズムを持つ癌細胞で細胞死をもたらします。 This compoundは、ポリ(ADPリボース)ポリメラーゼ3に対する親和性が低く、オラパリブと比較して毒性プロファイルが改善されていることに貢献しています .

6. 類似の化合物との比較

This compoundは、オラパリブやルカパリブなどの他のポリ(ADPリボース)ポリメラーゼ阻害剤と比較されます。

オラパリブ: This compoundは、P-糖タンパク質の過剰発現など、オラパリブに関連する耐性メカニズムを克服するように設計されています.

ルカパリブ: 両方の化合物はポリ(ADPリボース)ポリメラーゼ酵素を阻害しますが、this compoundは、特にポリ(ADPリボース)ポリメラーゼ3に対する親和性が低い、異なる選択性プロファイルを持っています.

参考文献

類似化合物との比較

AZD2461 is compared with other poly (ADP-ribose) polymerase inhibitors like olaparib and rucaparib:

References

生物活性

AZD2461 is a potent inhibitor of poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, and has been developed as a next-generation therapeutic agent following the approval of olaparib. This compound exhibits significant biological activity against various cancer types, particularly those with deficiencies in DNA repair mechanisms.

This compound works by inhibiting the enzymatic activity of PARP proteins, which play a crucial role in repairing DNA damage. By blocking these enzymes, this compound induces synthetic lethality in cancer cells that are already compromised in their DNA repair capabilities, such as those with BRCA mutations. The compound has been shown to have varying inhibitory potency across different PARP isoforms:

| PARP Isoform | IC50 (nM) |

|---|---|

| PARP2 | 2 |

| PARP1 | 5 |

| PARP3 | 200 |

This differential activity suggests that this compound may offer advantages in targeting specific cancer types while minimizing off-target effects associated with broader-spectrum PARP inhibitors like olaparib .

Efficacy in Cancer Models

This compound has demonstrated efficacy in various preclinical models, particularly in cancers resistant to other PARP inhibitors. For instance, studies have shown that this compound effectively inhibits the growth of olaparib-resistant mammary tumors in mouse models. It is also noted for its ability to overcome resistance mechanisms involving P-glycoprotein overexpression, making it a promising candidate for treating resistant cancer phenotypes .

Case Study: Efficacy Against Olaparib-Resistant Tumors

In a study involving tumor-bearing mice, this compound was administered to assess its impact on tumor growth and survival rates. The results indicated that:

- Tumor Growth Inhibition : this compound significantly reduced tumor volume compared to control groups.

- Survival Rates : Mice treated with this compound exhibited improved survival rates compared to those receiving standard treatments.

These findings underscore the potential of this compound as a viable option for patients with tumors that have developed resistance to existing therapies .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. In studies using radiolabeled forms of the drug, such as [^18F]this compound, researchers observed:

- High Uptake in Tumors : The compound showed significant uptake in PARP-expressing tumors, particularly PSN-1 cells, with values reaching up to 7.34 ± 1.16 %ID/g.

- Biodistribution : The biodistribution profile revealed lower liver uptake compared to other PARP inhibitors, suggesting a potentially reduced risk of hepatotoxicity .

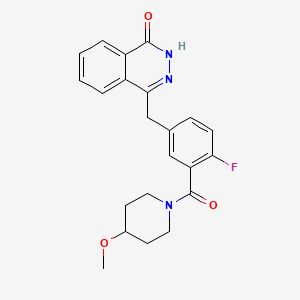

特性

IUPAC Name |

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNBNUYQTQIHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657831 | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174043-16-3 | |

| Record name | AZD-2461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1174043-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-2461 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。